N-(2-Oxo-1-thiaspiro[3.5]nonan-3-yl)prop-2-enamide
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Overview
Description
N-(2-Oxo-1-thiaspiro[3.5]nonan-3-yl)prop-2-enamide is a chemical compound with the molecular formula C11H15NO2S and a molecular weight of 225.31. This compound is characterized by its unique spiro structure, which includes a thia-spiro ring system fused with a nonane ring and an enamide functional group. The presence of these structural features makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-1-thiaspiro[3.5]nonan-3-yl)prop-2-enamide typically involves the formation of the thia-spiro ring system followed by the introduction of the enamide group. One common synthetic route includes the cyclization of a suitable precursor molecule under acidic or basic conditions to form the thia-spiro ring. This is followed by the reaction with an appropriate acylating agent to introduce the enamide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxo-1-thiaspiro[3.5]nonan-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the enamide group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the enamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-Oxo-1-thiaspiro[3.5]nonan-3-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Oxo-1-thiaspiro[3.5]nonan-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The enamide group can interact with enzymes or receptors, leading to modulation of biological pathways. The thia-spiro ring system may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Oxo-1-thiaspiro[3.5]nonan-3-yl)acetamide
- N-(2-Oxo-1-thiaspiro[3.5]nonan-3-yl)butanamide
Uniqueness
N-(2-Oxo-1-thiaspiro[3.5]nonan-3-yl)prop-2-enamide is unique due to its specific combination of a thia-spiro ring system and an enamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-oxo-1-thiaspiro[3.5]nonan-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-2-8(13)12-9-10(14)15-11(9)6-4-3-5-7-11/h2,9H,1,3-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQULJVPHVIJHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1C(=O)SC12CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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